molecular formula C11H19NO3 B020566 N-Boc-hexahydro-1H-azepin-4-one CAS No. 188975-88-4

N-Boc-hexahydro-1H-azepin-4-one

Cat. No.: B020566
CAS No.: 188975-88-4
M. Wt: 213.27 g/mol
InChI Key: PMLBUVZPRKXMOX-UHFFFAOYSA-N
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Description

N-Boc-hexahydro-1H-azepin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : It is used in synthesizing compounds containing the pyrazolo[3',4':5,6]pyrido[3,2-b]azepine heterocyclic system (Yakovenko et al., 2021) and in the formation of azepino[4,5-b]quinoxalines and pyridopyrazino[2,3-d]azepines (Bonacorso et al., 1995).

  • NMR Spectra Studies : It assists in studying the 1H and 13C NMR spectra of various 1H-azepin-3(2H)-one systems, aiding in understanding their structural properties (McNab & Monahan, 1990).

  • Preparation of Drug Molecules : It is crucial for preparing 2,2-disubstituted tetrahydro-1-benzazepines found in drug molecules (Aeyad et al., 2018).

  • Study of Molecular Mechanics : As a secondary amine with switchable axial chirality, it is useful for molecular mechanics calculations (Pira et al., 2009).

  • Synthesis of Benzazepin-2-ones : It facilitates the synthesis of benzazepin-2-ones and 5-arylpiperidin-2-ones, important in the development of various chemical compounds (Charrier et al., 2012).

  • Inhibiting Blood Platelet Aggregation : Certain derivatives like N-(1-(p-Phenoxyphenyl)ethyl]hexahydro-2H-azepin-2-imine hydrochloride are effective in inhibiting in vitro aggregation of human blood platelets (Grisar et al., 1976).

  • Polymer Synthesis : Substituted hexahydro-2H-azepin-2-ones can form polymers with systematically modified properties, like nylon 6, through the regulation of lactam substituents and optically pure monomers (Overberger et al., 1972).

  • Scaffold for γ-Secretase Inhibitors : It serves as an important scaffold for γ-secretase inhibitors, useful in drug development (Karmakar et al., 2016).

  • Biological Activity Studies : The compound is useful for studying the antibacterial and antifungal activities of synthesized azepine derivatives (Sharma & Singh, 2021).

Safety and Hazards

“N-Boc-hexahydro-1H-azepin-4-one” is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Properties

IUPAC Name

tert-butyl 4-oxoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(13)6-8-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLBUVZPRKXMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363768
Record name N-Boc-hexahydro-1H-azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-88-4
Record name N-Boc-hexahydro-1H-azepin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-hexahydro-1H-azepin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-oxohomopiperidine.HCl (1.2 g, 8.05 mmol), NaOH (0.68 g, 16.9 mmol) in t-BuOH/H2O (1:1, 10 mL) was added t-butyldicarbonate (1.93 mL, 8.9 mmol) drop-wise. The reaction was stirred at RT overnight, extracted with EtOAc (2×10 mL) and the organic layer separated. The organic layer was dried over Na2SO4 and concentrated under vacuo. Pure 1-t-butoxycarbonyl-4-oxohomopiperidine (1.42 g, 84%) was isolated via silica gel flash chromatography eluting with 50% EtOAc/hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0.68 g
Type
reactant
Reaction Step Two
Name
t-butyldicarbonate
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (429.1, 19.0 g, 66.6 mmol, 1.00 equiv) in 1,4-dioxane (190 mL) was added dropwise sodium hydroxide (4.00 g, 100 mmol, 1.50 equiv) in water (100 mL). The resulting mixture was stiffed at room temperature overnight. The pH was then adjusted to 4-5 with hydrogen chloride (aq. 3 M) and the resulting solution was extracted with 2×50 mL of ethyl acetate. The combined organic layers were washed with 2×10 mL of brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude residue was purified by silica gel chromatography using ethyl acetate/petroleum ether (1:3) as eluent to furnish 11.0 g (77%) of the title compound as a yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods III

Procedure details

To a solution 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (compound 82.1, 19.0 g, 66.6 mmol) in 1,4-dioxane (190 mL) was added drop-wise a solution of sodium hydroxide (4.00 g, 100 mmol) in water (100 mL). The resulting mixture was stirred at room temperature overnight. The pH was then adjusted to 4-5 with hydrogen chloride (aq. 3 M) and the resulting solution was extracted with ethyl acetate (2×50 mL). The combined organic extracts were washed with brine (2×10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue was purified by silica gel column chromatography using ethyl acetate/petroleum ether (1:3) as the eluent to furnish 11 g (77%) of the title compound as a yellow oil.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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